



Application Notes: Vilsmeier-Haack Formylation of Electron-Rich Arenes

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Compound of Interest		
Compound Name:	Dimethylaminomethylene chloride	
Cat. No.:	B8503496	Get Quote

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][6] The electrophilic species in this reaction is a chloroiminium ion, also known as the Vilsmeier reagent.[5][6][7] Due to the mild reaction conditions and the relatively weak electrophilicity of the Vilsmeier reagent, this method is particularly suitable for arenes that are activated towards electrophilic substitution.[1][5]

Mechanism of Action

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion (Vilsmeier reagent).[2][5][8]
- Electrophilic Aromatic Substitution: The electron-rich arene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the corresponding aryl aldehyde.[2][7][8]



Scope and Limitations

The Vilsmeier-Haack reaction is highly effective for the formylation of a variety of electron-rich aromatic compounds, including:

- Anilines and their derivatives: N,N-dialkylanilines are excellent substrates.
- Phenols and their ethers: Anisole and other alkoxybenzenes readily undergo formylation.
- Fused aromatic systems: Anthracene is formylated at the highly reactive 9-position.[9]
- Heterocyclic compounds: Electron-rich heterocycles such as indoles, pyrroles, and furans
 are particularly good substrates for this reaction.[1][5][10] The relative reactivity of fivemembered heterocycles follows the order: pyrrole > furan > thiophene.[4]

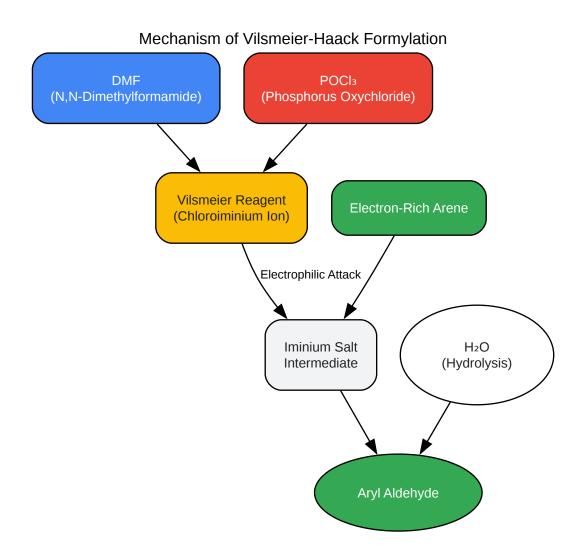
The reaction is generally regioselective, with substitution occurring at the most electron-rich position that is sterically accessible. For substituted benzenes, formylation typically occurs at the para position to the activating group.[3][4]

A key limitation of the Vilsmeier-Haack reaction is its general inapplicability to electron-deficient arenes. Aromatic compounds with strongly deactivating groups often fail to react.

Experimental Workflow Diagram







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References







- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction Chemistry Steps [chemistrysteps.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction My chemistry blog [mychemblog.com]
- 7. name-reaction.com [name-reaction.com]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier-Haack reaction Wikipedia [en.wikipedia.org]
- 10. Vilsmeier haack rxn | PPTX [slideshare.net]
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